DNA-Binding vs. PARP1-Binding Activity
The primary functional differentiation lies in the domain origin. The (848-856) peptide is sourced from the DNA-binding domain (residues 816-954), which directly binds ssDNA, dsDNA, and G-quadruplex structures, a function entirely distinct from the C-terminal PARP1-binding domain (PAB, approx. residues 1000-1098) [1]. The PAB domain mediates a specific physical interaction with PARP-1 but does not possess intrinsic DNA-binding affinity [1]. Consequently, the (848-856) peptide is the relevant tool for interrogating the TIMELESS-DNA interface, while a PAB-derived peptide would be scientifically irrelevant for this purpose.
| Evidence Dimension | Functional domain activity (DNA-binding vs. protein interaction) |
|---|---|
| Target Compound Data | Derived from the DNA-binding domain (residues 816-954); domain characteristic is binding to DNA G-quadruplex structures . |
| Comparator Or Baseline | A peptide from the PARP1-binding domain (PAB, residues ~1000-1098); domain characteristic is specific binding to PARP-1 catalytic domain, not DNA [1]. |
| Quantified Difference | Qualitative functional difference: DNA-binding activity is exclusive to the region containing residues 848-856; PARP1 binding is exclusive to the PAB domain. |
| Conditions | Domain mapping based on crystallography and biochemical assays as reported in primary literature [1]. |
Why This Matters
For scientists procuring peptides for protein-DNA interaction studies, the (848-856) fragment is the only valid choice to ensure the assay targets the DNA-binding interface, eliminating confounding effects from other functional domains.
- [1] Xie, S., Mortusewicz, O., Ma, H. T., Herr, P., Poon, R. Y. C., Helleday, T., & Qian, C. (2015). Timeless Interacts with PARP-1 to Promote Homologous Recombination Repair. Molecular Cell, 60(1), 163-176. View Source
